
4-Benzenesulfonyl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzenesulfonyl-butyric acid is a chemical compound with the CAS Number: 6178-52-5 . It has a molecular weight of 228.27 . The IUPAC name for this compound is 4-(phenylsulfonyl)butanoic acid .
Molecular Structure Analysis
The InChI code for 4-Benzenesulfonyl-butyric acid is 1S/C10H12O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Benzenesulfonyl-butyric acid is a solid at room temperature . It has a boiling point of 475.6±37.0 C at 760 mmHg . The melting point is between 90-93 C .Scientific Research Applications
Friedel-Crafts Sulfonylation
- Study : "Friedel-Crafts sulfonylation in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids" by Nara, S., Harjani, J., & Salunkhe, M. (2001).
- Insights : This study investigates the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a medium and catalyst for the Friedel-Crafts sulfonylation reaction, which is important in the production of diaryl sulfones. It explores the enhanced reactivity and yields under ambient conditions, providing valuable information on the application of benzenesulfonyl derivatives in organic synthesis (Nara, Harjani, & Salunkhe, 2001).
Erythroid Differentiation in Erythroleukemic Cells
- Study : "Butyric acid, a potent inducer of erythroid differentiation in cultured erythroleukemic cells" by Leder, A. & Leder, P. (1975).
- Insights : This paper discusses the role of butyric acid, a structural analogue of 4-Benzenesulfonyl-butyric acid, in inducing erythroid differentiation in cultured erythroleukemic cells. It offers insights into the potential biomedical applications of similar compounds in cellular differentiation and cancer research (Leder & Leder, 1975).
Applications in Butyric Acid Bioproduction
- Study : "Butyric acid: Applications and recent advances in its bioproduction" by Jiang, L., Fu, H., Yang, H., Xu, W., Wang, J., & Yang, S. (2018).
- Insights : This review highlights the importance of butyric acid in various industries, including its use in food, pharmaceuticals, and cosmetics. It discusses strategies for improving microbial butyric acid production, emphasizing the relevance of structurally similar compounds in industrial biotechnology (Jiang et al., 2018).
Hippuric Acid Colorimetric Method
- Study : "Colorimetric method for hippuric acid" by Umberger, C. J., & Fiorese, F. (1963).
- Insights : This research demonstrates a colorimetric method for measuring hippuric acid, where benzenesulfonyl chloride plays a significant role. It underscores the utility of benzenesulfonyl compounds in analytical chemistry, particularly in colorimetric analyses (Umberger & Fiorese, 1963).
Synthesis and Crystal Structures
- Study : "Syntheses and crystal structures of benzene-sulfonate and -carboxylate copper polymers" by Hazra, S., Ribeiro, A., Guedes da Silva, M. F. C., de Castro, C. A. Nieto, & Pombeiro, A. (2016).
- Insights : This paper explores the synthesis and crystal structures of polymers derived from benzenesulfonic acid, highlighting its applications in catalysis and materials science. It offers insights into the structural and catalytic properties of sulfonate-based compounds (Hazra et al., 2016).
Safety and Hazards
The compound is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 4-Benzenesulfonyl-butyric acid are not mentioned in the sources I found, volatile fatty acids (VFAs) like butyric acid are being explored for their potential as renewable, degradable, and sustainable replacements for petroleum-based VFAs . This suggests that there may be future research and development opportunities for 4-Benzenesulfonyl-butyric acid in this context.
properties
IUPAC Name |
4-(benzenesulfonyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHMOMYHWIMTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzenesulfonyl-butyric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

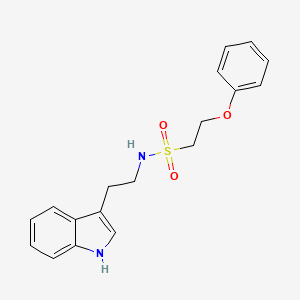
![5-[2-(thiophen-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2709995.png)
![2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)
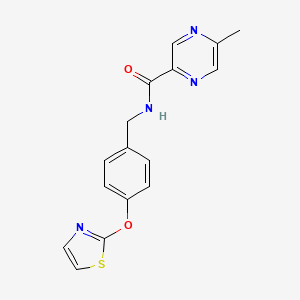
![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)


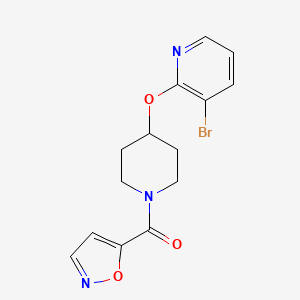
![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/no-structure.png)

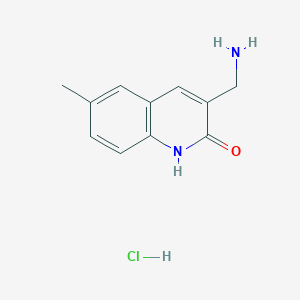

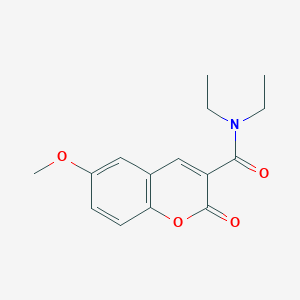
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2710017.png)